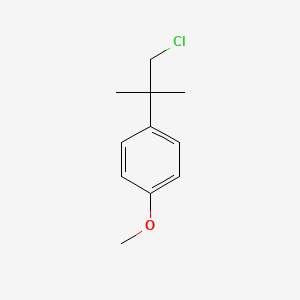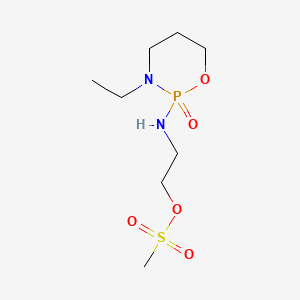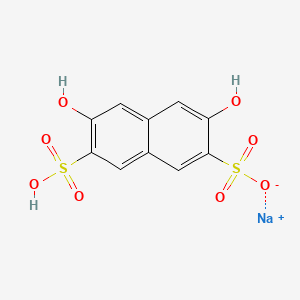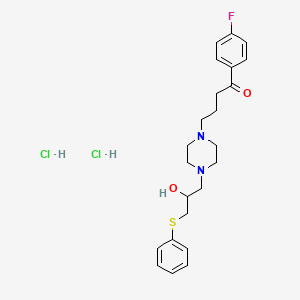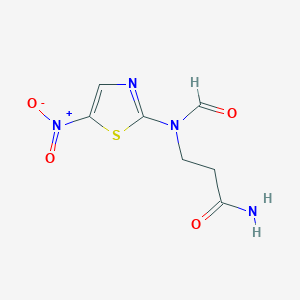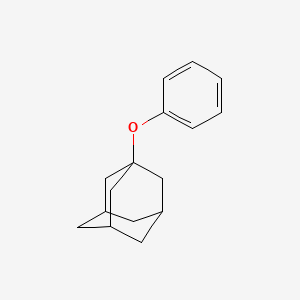
1-Phenoxyadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxyadamantane is an organic compound derived from adamantane, a tricyclic hydrocarbon known for its rigid and stress-free structure. The incorporation of a phenoxy group into the adamantane framework enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenoxyadamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with phenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenoxyadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Adamantanol derivatives.
Substitution: Various substituted adamantane compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenoxyadamantane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
1-Phenoxyadamantane can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar structure.
Uniqueness: this compound’s unique combination of the adamantane core and phenoxy group provides distinct chemical and biological properties, making it a versatile compound for various applications.
Vergleich Mit ähnlichen Verbindungen
- Amantadine
- Memantine
- Rimantadine
Eigenschaften
CAS-Nummer |
38614-05-0 |
|---|---|
Molekularformel |
C16H20O |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
1-phenoxyadamantane |
InChI |
InChI=1S/C16H20O/c1-2-4-15(5-3-1)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 |
InChI-Schlüssel |
BUZJEJJHMMLPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


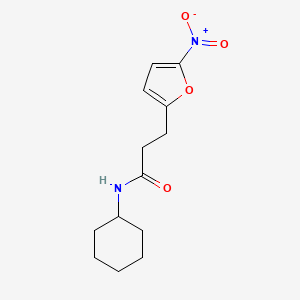
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

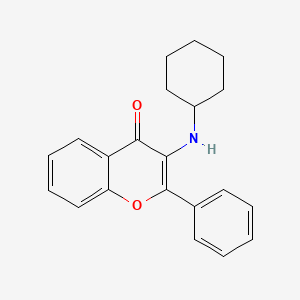

![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
